chemical structure and properties of (1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol
chemical structure and properties of (1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile functionalization and interaction with various biological targets. This guide provides a comprehensive technical overview of a specific derivative, (1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol , a compound of interest due to its structural relation to known bioactive molecules, including certain impurities of the antihistamine drug Bilastine.
While this specific molecule is not extensively documented in public literature, this guide, grounded in established chemical principles and data from closely related analogues, will provide a robust framework for its synthesis, characterization, and safe handling. We will delve into its chemical architecture, predictable properties, a plausible and detailed synthetic protocol, and the analytical methods required for its structural elucidation. This document is intended to empower researchers to explore the potential of this and similar N-substituted benzimidazole-2-methanol derivatives in drug discovery and development.
Chemical Structure and Properties
The chemical structure of (1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol is characterized by a central benzimidazole ring system. A 2-methoxyethyl group is attached to one of the nitrogen atoms of the imidazole ring (N1), and a hydroxymethyl group is substituted at the 2-position of the imidazole ring.
Figure 1. Chemical structure of (1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol.
Predicted Physicochemical Properties
Due to the absence of specific experimental data for (1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol, the following properties are estimated based on the known data of the parent compound, 1H-benzimidazole-2-methanol, and general principles of physical organic chemistry. The introduction of the N-(2-methoxyethyl) group is expected to increase the molecular weight, and likely influence its melting point and solubility profile.
| Property | Predicted Value/Observation | Rationale for Prediction |
| Molecular Formula | C11H14N2O2 | Based on chemical structure. |
| Molecular Weight | 206.24 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light brown crystalline powder | Based on the appearance of similar benzimidazole derivatives[1]. |
| Melting Point | Lower than 171-175 °C | The N-alkylation may disrupt crystal packing compared to the parent 1H-benzimidazole-2-methanol (m.p. 171-175 °C)[1]. |
| Solubility | Soluble in methanol and other polar organic solvents. | The methoxyethyl and hydroxyl groups are expected to confer solubility in polar solvents. |
| pKa | ~11-12 | Similar to other benzimidazole derivatives, the imidazole ring exhibits basicity. |
Proposed Synthesis
A robust and logical synthetic pathway to (1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol involves a two-step process, commencing with the synthesis of the N-substituted o-phenylenediamine precursor, followed by a cyclocondensation reaction to form the benzimidazole ring.
Figure 2. Proposed synthetic workflow for (1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-(2-methoxyethyl)-o-phenylenediamine
This initial step involves the N-alkylation of o-nitroaniline followed by the reduction of the nitro group.
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Alkylation of o-Nitroaniline:
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-nitroaniline (1 equivalent) and potassium carbonate (1.5 equivalents) in a suitable solvent such as acetonitrile or DMF.
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Add 2-bromoethyl methyl ether (1.1 equivalents) dropwise to the stirred suspension.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
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Evaporate the solvent under reduced pressure to obtain the crude N-(2-methoxyethyl)-2-nitroaniline. Purification can be achieved by column chromatography on silica gel.
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Reduction of N-(2-methoxyethyl)-2-nitroaniline:
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Dissolve the N-(2-methoxyethyl)-2-nitroaniline (1 equivalent) in ethanol or ethyl acetate.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) until the uptake of hydrogen ceases.
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Alternatively, the reduction can be performed using stannous chloride (SnCl2) in concentrated hydrochloric acid.
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Evaporate the solvent to yield N-(2-methoxyethyl)-o-phenylenediamine, which can be used in the next step without further purification if of sufficient purity.
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Step 2: Synthesis of (1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol
This step involves the Phillips condensation reaction between the synthesized N-substituted o-phenylenediamine and glycolic acid.
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In a round-bottom flask, suspend N-(2-methoxyethyl)-o-phenylenediamine (1 equivalent) in 4M hydrochloric acid.
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Add glycolic acid (1.2 equivalents) to the mixture.
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Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction should be monitored by TLC.
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After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate is formed.
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Collect the precipitate by vacuum filtration and wash it with cold water.
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure (1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol.
Analytical Characterization
A comprehensive characterization is essential to confirm the identity and purity of the synthesized (1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, the methylene protons of the methoxyethyl group, the methoxy protons, and the methylene protons of the hydroxymethyl group. The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of distinct carbon environments. Characteristic signals for the aromatic carbons, the carbons of the methoxyethyl group, and the hydroxymethyl carbon are expected.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the functional groups present in the molecule:
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A broad O-H stretching band for the hydroxyl group (around 3300-3400 cm⁻¹).
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C-H stretching bands for the aromatic and aliphatic protons (around 2850-3100 cm⁻¹).
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C=N and C=C stretching vibrations for the benzimidazole ring (around 1450-1620 cm⁻¹).
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A prominent C-O stretching band for the ether linkage (around 1100-1150 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 207.24.
Figure 3. Analytical workflow for the characterization of (1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol.
Safety and Handling
While specific toxicological data for (1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol is not available, it is prudent to handle it with the care afforded to all novel chemical entities. The safety precautions for the structurally related 1H-benzimidazole-2-methanol should be considered as a baseline.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat[2].
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Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors[2]. Avoid contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[2].
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First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water[2].
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Move the person to fresh air[2].
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
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Conclusion
This technical guide provides a comprehensive overview of (1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol, a molecule of interest in the field of medicinal chemistry. While direct experimental data is limited, this document has outlined a plausible and detailed synthetic route, predicted its key physicochemical properties, and described the necessary analytical techniques for its thorough characterization. The provided safety guidelines, based on structurally similar compounds, will ensure its safe handling in a research environment. It is our hope that this guide will serve as a valuable resource for scientists and researchers, enabling further exploration of this and other novel benzimidazole derivatives for potential therapeutic applications.
